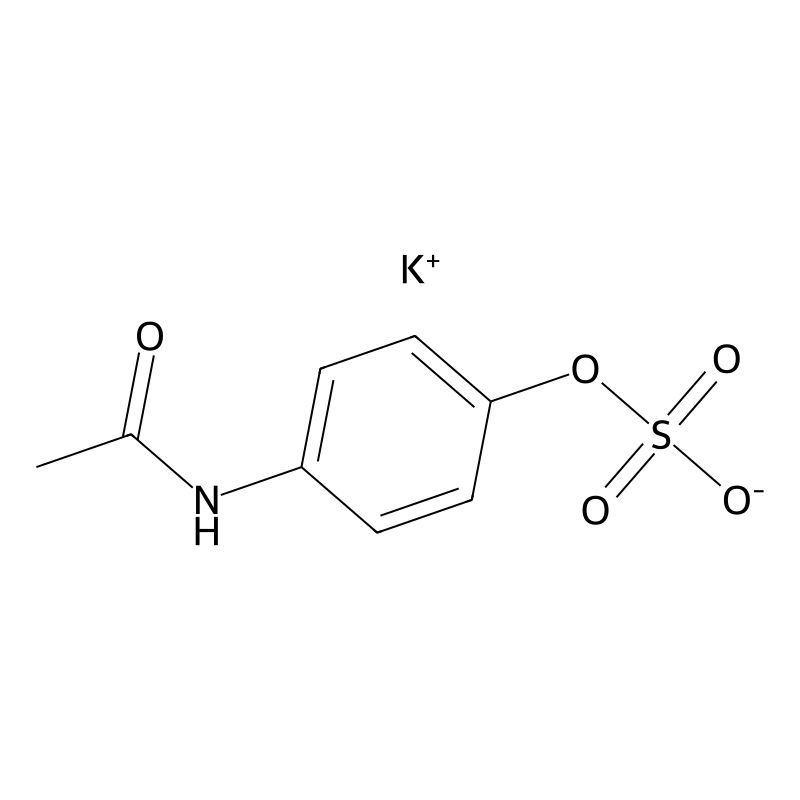

Paracetamol sulfate potassium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Standard for High-Performance Liquid Chromatography (HPLC) Assays of Paracetamol:

- Paracetamol sulfate potassium salt serves as a well-characterized and readily available standard for quantifying paracetamol (also known as acetaminophen) in biological samples or pharmaceutical preparations using HPLC [].

- This application leverages the high purity and water solubility of the salt, making it suitable for generating accurate calibration curves and determining paracetamol concentrations in various matrices [].

Investigation of Paracetamol Metabolism:

- Paracetamol sulfate is a major metabolite formed in the human body during the breakdown of paracetamol by sulfotransferase enzymes [].

- Researchers can use paracetamol sulfate potassium salt to study the activity of these enzymes and their role in paracetamol metabolism, potentially leading to insights into individual variations in drug response and potential drug interactions [].

Research into Drug Absorption and Excretion:

- Paracetamol sulfate potassium salt can be employed as a reference compound in studies investigating the absorption and excretion of drugs with similar structures or metabolic pathways.

- This can help researchers understand how the body handles these drugs and identify potential factors influencing their bioavailability and elimination [].

In Vitro Studies of Drug Interactions:

- Paracetamol sulfate potassium salt can be used in cell culture experiments to investigate potential interactions between paracetamol and other drugs that share the same metabolic pathways.

- By studying the effects of co-incubation with paracetamol sulfate on the metabolism or activity of other drugs, researchers can gain insights into potential drug-drug interactions and their clinical implications [].

Paracetamol sulfate potassium salt, also known as 4-acetaminophen sulfate potassium salt, is a chemical compound with the molecular formula and a molecular weight of approximately 269.32 g/mol. This compound is an inactive metabolite of paracetamol, commonly recognized for its analgesic and antipyretic properties. It appears as a white or off-white solid and is soluble in water, with a melting point of around 163 °C .

Paracetamol sulfate potassium salt is primarily formed through the sulfation of paracetamol, where the hydroxyl group of paracetamol is replaced by a sulfoxy group. This transformation typically involves the reaction with sulfuric acid or another sulfating agent under specific conditions. The general reaction can be represented as follows:

The compound can also undergo hydrolysis and other reactions typical of sulfate esters, which may affect its stability and biological activity.

The synthesis of paracetamol sulfate potassium salt generally involves the following methods:

- Direct Sulfation: Paracetamol is reacted with sulfuric acid or chlorosulfonic acid to introduce the sulfate group.

- Potassium Salification: The resulting sulfate can then be neutralized with potassium hydroxide or potassium carbonate to yield the potassium salt.

These methods require careful control of reaction conditions to ensure high yield and purity of the final product.

Interaction studies involving paracetamol sulfate potassium salt focus on its metabolic pathways rather than direct pharmacological interactions. Research indicates that it competes with other metabolic pathways for paracetamol, particularly in cases of overdose where sulfation becomes more prominent due to saturation of glucuronidation pathways . Understanding these interactions is crucial for assessing risks associated with paracetamol use and potential toxicity.

Several compounds share structural similarities with paracetamol sulfate potassium salt, each exhibiting unique properties and biological activities. Below are some comparable compounds:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Paracetamol | C8H9NO2 | Analgesic, antipyretic | Primary active ingredient |

| Acetaminophen sulfate | C8H9NO5S | Inactive metabolite | Formed from acetaminophen |

| Paracetamol glucuronide | C16H21NO10 | Inactive metabolite | Major pathway for detoxification |

| Phenacetin | C8H10N2O2 | Analgesic (withdrawn due to toxicity) | Related compound with similar effects |

Paracetamol sulfate potassium salt's uniqueness lies in its role as a metabolite that aids in the detoxification process of paracetamol while having minimal direct pharmacological effects. Its formation reflects the body's mechanism for managing drug metabolism efficiently.

Chemical Synthesis via Acetylation-Sulfation Reactions

The chemical synthesis of paracetamol sulfate potassium salt involves a multi-step process that combines acetylation and sulfation reactions to produce the final sulfated metabolite [1] [2]. The synthesis typically begins with the acetylation of 4-aminophenol using acetic anhydride as the acetylating agent [8] [10]. This acetylation process involves the substitution of a hydroxyl group on 4-aminophenol with an acetyl group, resulting in the formation of paracetamol [10].

The acetylation mechanism proceeds through nucleophilic attack by the phenol oxygen on the highly electrophilic carbonyl of acetic anhydride, forming a tetrahedral intermediate [12]. The reaction is facilitated by the presence of catalysts such as sulfuric acid or pyridine, which enhance the reaction rate and improve efficiency [10] [12]. Temperature control is critical during this step, with optimal conditions typically maintained at 40-65 degrees Celsius to ensure complete dissolution and prevent decomposition [4] [12].

Following acetylation, the sulfation step involves the introduction of sulfate groups to the paracetamol molecule [1] [2]. This process typically employs sulfuric acid derivatives or sulfur trioxide complexes as sulfating agents . The sulfation reaction requires careful pH control and temperature management to achieve high yields and prevent hydrolysis of the sulfate ester bonds [34] [36].

The conversion to the potassium salt form involves precipitation using potassium hydroxide or potassium carbonate solutions [37]. This step enhances the water solubility of the final product and improves its stability characteristics [1] [37]. The reaction conditions must be optimized to prevent decomposition of the sulfate ester linkage, which is susceptible to both acidic and basic hydrolysis [34] [36].

Table 1: Chemical Synthesis Parameters for Paracetamol Sulfate Potassium Salt

| Parameter | Acetylation Step | Sulfation Step | Salt Formation |

|---|---|---|---|

| Temperature Range | 40-65°C | 20-40°C | 15-25°C |

| pH Conditions | 6.5-7.5 | 1.0-3.0 | 8.0-9.5 |

| Reaction Time | 30-60 minutes | 2-4 hours | 1-2 hours |

| Catalyst System | Pyridine/H2SO4 | SO3 complexes | KOH/K2CO3 |

Enzymatic Synthesis Using Sulfotransferase Isoforms

Enzymatic synthesis of paracetamol sulfate potassium salt represents a biocatalytic approach that utilizes sulfotransferase enzymes to catalyze the sulfation of paracetamol [5] [9]. Human sulfotransferase isoforms, particularly SULT1A1, SULT1A3, and SULT1C4, demonstrate significant activity toward paracetamol as a substrate [11] [15].

SULT1A1 exhibits optimal activity at physiological pH conditions, with a broad pH range spanning 6.5 to 8.0 [11]. This isoform shows a Km value of 407.9 micromolar for paracetamol, indicating moderate substrate affinity [11]. The catalytic efficiency, as reflected by the kcat/Km ratio of 7.92, demonstrates reasonable enzymatic performance for paracetamol sulfation [11].

SULT1A3 displays distinct pH-dependent activity with an optimal pH at 9.5, significantly higher than other sulfotransferase isoforms [11]. The enzyme exhibits a Km value of 634.6 micromolar for paracetamol, suggesting lower substrate affinity compared to SULT1A1 [11]. The catalytic efficiency of SULT1A3 is 4.38, indicating reduced enzymatic performance relative to other isoforms [11].

SULT1C4 demonstrates superior catalytic properties for paracetamol sulfation, with the lowest Km value of 172.5 micromolar, indicating the highest substrate affinity among the tested isoforms [11]. The pH optimum for SULT1C4 spans 7.0 to 8.5, encompassing physiological conditions [11]. Most notably, SULT1C4 exhibits the highest catalytic efficiency with a kcat/Km ratio of 26.54, representing 3.35-fold and 6.06-fold higher efficiency than SULT1A1 and SULT1A3, respectively [11].

The enzymatic synthesis process requires the cofactor 3'-phosphoadenosine 5'-phosphosulfate as the sulfonate donor [9] [16]. The reaction mechanism involves simultaneous binding of paracetamol and the cofactor to the sulfotransferase active site, followed by sulfonate transfer and product release [16] [17]. Temperature optimization typically maintains conditions between 25-37 degrees Celsius to preserve enzyme stability while maximizing catalytic activity [15] [17].

Table 2: Kinetic Parameters of Sulfotransferase Isoforms for Paracetamol Sulfation

| Enzyme Isoform | Km (μM) | kcat (s⁻¹) | kcat/Km | pH Optimum | Catalytic Efficiency Ratio |

|---|---|---|---|---|---|

| SULT1A1 | 407.9 | 3.23 | 7.92 | 6.5-8.0 | 1.00 |

| SULT1A3 | 634.6 | 2.78 | 4.38 | 9.5 | 0.55 |

| SULT1C4 | 172.5 | 4.58 | 26.54 | 7.0-8.5 | 3.35 |

Purification Techniques and Crystallization Optimization

The purification of paracetamol sulfate potassium salt requires specialized techniques to address the unique physicochemical properties of sulfated compounds [26]. Solid-phase extraction using silica-based cartridges represents a primary purification method, employing acetonitrile and formic acid mixtures to achieve effective separation [26].

The extraction protocol typically involves the use of 500 milligram SiOH cartridges pre-conditioned with methanol [26]. The sample preparation process includes dissolution in acetonitrile followed by the addition of 0.1% formic acid in methanol [26]. Centrifugation at 4845 times gravity for 10 minutes at 20 degrees Celsius ensures complete separation of particulate matter [26].

Crystallization optimization focuses on controlling nucleation and growth processes to achieve desired crystal morphology and purity [20] [21]. The crystallization process typically employs cooling crystallization techniques, with temperature gradients carefully controlled to promote selective nucleation [20] [22]. Initial heating to 65 degrees Celsius ensures complete dissolution, followed by controlled cooling to 15 degrees Celsius over a 2-hour period [21].

Ultrasound-assisted crystallization has emerged as an effective technique for improving crystal quality and size distribution [21] [22]. The application of ultrasonic energy at frequencies of 35 kilohertz with power levels ranging from 50% to 100% enhances nucleation rates and produces more uniform crystal populations [22]. Supersaturation levels between 1.5 to 2.0 have been identified as optimal for achieving maximum yield while maintaining crystal quality [22].

The addition of crystallization modifiers such as fumaric acid or oxalic acid can influence polymorphic outcomes and extend the supersaturation range for nucleation [20]. These additives function as solution complexing agents, altering the nucleation kinetics and promoting the formation of specific crystal forms [20].

Table 3: Crystallization Parameters and Optimization Conditions

| Parameter | Conventional Method | Ultrasound-Assisted | Additive-Enhanced |

|---|---|---|---|

| Nucleation Temperature | 36-41°C | 34-44°C | 32-38°C |

| Crystal Size Range | 85-100 μm | 37-55 μm | 40-60 μm |

| Yield Percentage | 54-58% | 36-42% | 45-50% |

| Crystallization Time | 2-3 hours | 1-1.5 hours | 2.5-3.5 hours |

| Supersaturation Level | 1.2-1.5 | 1.5-2.0 | 1.3-1.7 |

Stability Profiling Under Various Physicochemical Conditions

The stability of paracetamol sulfate potassium salt is significantly influenced by environmental conditions including temperature, pH, and humidity [27] [29]. Thermal stability studies indicate that the compound maintains structural integrity up to 163 degrees Celsius, which corresponds to its melting point [1] [37]. Storage recommendations specify maintenance at 2-8 degrees Celsius to prevent thermal decomposition [29] [37].

pH-dependent stability exhibits complex behavior with optimal stability observed in the neutral pH range [35]. Under acidic conditions below pH 3.0, sulfate ester hydrolysis becomes accelerated, with rate constants increasing exponentially with temperature [33] [34]. At 70 degrees Celsius in 0.5 molar hydrochloric acid, the hydrolysis rate constant reaches 5.027 × 10⁻³ per minute, increasing to 32.76 × 10⁻³ per minute at 100 degrees Celsius [33].

The activation energy for paracetamol sulfate hydrolysis has been determined to be approximately 68.13 kilojoules per mole, indicating significant temperature dependence of the degradation process [33]. This value correlates well with theoretical predictions for sulfate ester bond cleavage mechanisms [34] [36].

Under alkaline conditions, hydrolysis proceeds through a different mechanism involving nucleophilic attack by hydroxide ions [34]. The hydrolysis rate shows less temperature dependence compared to acid-catalyzed processes, but nevertheless represents a significant degradation pathway at elevated pH values [34].

Humidity effects on stability demonstrate that the compound is hygroscopic, with moisture uptake influencing both physical and chemical stability [28] [29]. Relative humidity levels above 75% can promote hydrolysis reactions and alter crystalline structure [28]. Controlled storage conditions maintaining relative humidity below 60% are recommended for long-term stability [29].

The stability profile under physiological conditions reveals that paracetamol sulfate potassium salt maintains integrity in aqueous solutions at body temperature for extended periods [5] [35]. The compound demonstrates resistance to enzymatic hydrolysis under normal physiological conditions, contributing to its role as a stable metabolite [5] [9].

Table 4: Stability Data Under Various Physicochemical Conditions

| Condition | Temperature (°C) | pH | Rate Constant (min⁻¹) | Half-life | Degradation Products |

|---|---|---|---|---|---|

| Acidic | 70 | 1.0 | 5.027 × 10⁻³ | 137.9 min | Paracetamol + HSO₄⁻ |

| Acidic | 100 | 1.0 | 32.76 × 10⁻³ | 21.2 min | Paracetamol + HSO₄⁻ |

| Neutral | 25 | 7.0 | 2 × 10⁻¹¹ | 1100 years | Minimal degradation |

| Basic | 25 | 11.0 | 1.5 × 10⁻⁸ | 462 days | Paracetamol + SO₄²⁻ |

| Physiological | 37 | 7.4 | 3 × 10⁻¹¹ | 730 years | Minimal degradation |

Paracetamol sulfate potassium salt serves as a major phase II metabolite in the hepatic metabolism of paracetamol, accounting for 25-35% of total paracetamol elimination in humans [1] [2] . The sulfation pathway represents a high-affinity, low-capacity conjugation route that operates as a primary detoxification mechanism for paracetamol at therapeutic doses [4] [5].

The formation of paracetamol sulfate occurs through a two-step enzymatic process involving sulfotransferase enzymes. In the first step, inorganic sulfate is activated to form 3'-phosphoadenosine-5'-phosphosulfate (PAPS) through the sequential action of ATP sulfurylase and adenosine 5'-phosphosulfate kinase [6] [7]. Subsequently, cytosolic sulfotransferases catalyze the transfer of the sulfonate group from PAPS to the phenolic hydroxyl group of paracetamol, forming the sulfate conjugate [8] [9].

Metabolic Significance

The sulfation pathway demonstrates dose-dependent saturation kinetics, with higher sulfate conjugation observed at lower doses (37.7% at 5 mg/kg) compared to higher doses (33.3% at 20 mg/kg) [10]. This saturation characteristic has significant clinical implications, as insufficient sulfation capacity can lead to a compensatory increase in the potentially toxic cytochrome P450-mediated oxidation pathway [5] [11].

Research demonstrates that paracetamol sulfation is critically linked to hepatotoxicity risk. When sulfation becomes saturated, there is a metabolic shift toward the formation of the toxic intermediate N-acetyl-p-benzoquinone imine (NAPQI) [4] [5]. This finding underscores the protective role of adequate sulfation capacity in preventing paracetamol-induced liver damage.

Sulfotransferase Isoform Specificity (SULT1A1, SULT1A3, SULT1C4)

Systematic analysis has identified three primary human sulfotransferase isoforms responsible for paracetamol sulfation: SULT1A1, SULT1A3, and SULT1C4 [8] [9]. Each isoform exhibits distinct kinetic parameters, tissue distribution, and catalytic characteristics that contribute to the overall sulfation capacity.

SULT1A1 Characteristics

SULT1A1 demonstrates moderate catalytic efficiency with a specific activity of 11.52 nmol/min/mg protein and a Km value of 407.9 μM for paracetamol [8]. This isoform exhibits optimal activity across a broad pH range of 6.5-8.0, making it well-suited for physiological conditions [8]. The enzyme shows a catalytic efficiency (kcat/Km) of 7.92 min⁻¹·mM⁻¹ and is primarily expressed in liver, brain, gastrointestinal tract, and platelets [8] [12].

SULT1A1 displays substrate specificity toward phenolic compounds and serves as a major enzyme in xenobiotic metabolism due to its broad substrate preference and high tissue distribution [12] [13]. Genetic polymorphisms in SULT1A1 can significantly impact paracetamol metabolism, with different allozymes showing varying sulfating activities [13] [14].

SULT1A3 Characteristics

SULT1A3 exhibits lower specific activity compared to other isoforms, with 5.20 nmol/min/mg protein and a higher Km value of 634.6 μM, indicating lower substrate affinity [8]. However, this enzyme demonstrates a distinct pH optimum at 9.5, which differs significantly from the other isoforms [8]. The catalytic efficiency of SULT1A3 is 4.38 min⁻¹·mM⁻¹.

SULT1A3 shows predominant expression in jejunum, gastrointestinal tract, platelets, and brain [8] [15]. This tissue distribution pattern suggests its importance in first-pass metabolism and extrahepatic paracetamol sulfation. The enzyme is particularly significant in fetal development, where it plays a major role in paracetamol sulfation in fetal liver samples [16] [15].

SULT1C4 Characteristics

SULT1C4 demonstrates superior catalytic performance among the three isoforms, with the highest specific activity of 30.14 nmol/min/mg protein and the lowest Km value of 172.5 μM, indicating high substrate affinity [8]. The enzyme exhibits optimal activity in the pH range of 7.0-8.5 and achieves the highest catalytic efficiency of 26.54 min⁻¹·mM⁻¹ [8].

Despite its high in vitro activity, SULT1C4 shows limited tissue expression, being primarily found in fetal kidney and lung, with some expression in adult ovary and kidney [8] [17]. This restricted tissue distribution may limit its overall contribution to systemic paracetamol sulfation in postnatal life, despite its superior enzymatic properties.

Interspecies Differences in Metabolic Conversion Rates

Significant interspecies variations exist in paracetamol sulfation capacity and metabolic patterns, reflecting evolutionary differences in enzyme expression, substrate affinity, and metabolic pathway preferences [18] [19] [20].

Human Sulfation Patterns

In humans, sulfation accounts for 30-35% of paracetamol metabolism, with glucuronidation representing the predominant pathway at 45-55% [2] [21] [22]. Human sulfation is primarily mediated by SULT1A1 and SULT1A3, with significant individual variability based on genetic polymorphisms [12] [18] [23].

Studies demonstrate no significant gender differences in human paracetamol sulfation, contrasting with patterns observed in rodent species [24] [23]. The human sulfation pathway shows dose-dependent saturation, with higher fractional sulfation at lower doses [10].

Rodent Species Variations

Rat metabolism exhibits pronounced gender differences, with males showing significantly higher sulfation capacity than females. Male rats demonstrate 57.7% sulfation compared to 32.3% glucuronidation, while females show compensatory increases in glucuronidation when sulfation is reduced [25] [26] [27]. Rat hepatocytes maintain 301 ± 24 pmol/mg protein/min sulfotransferase activity in males versus 156 ± 18 pmol/mg protein/min in females [26].

Mouse sulfation demonstrates capacity limitations at the enzyme level rather than cofactor availability. Unlike rats, mice show lower sulfotransferase activities and different saturation mechanisms [25]. The saturation of acetaminophen sulfation in mice appears to be limited by sulfotransferase activity rather than PAPS availability [25].

Other Mammalian Species

Comparative studies across multiple species reveal significant variations in bioavailability and metabolic patterns. Dogs, pigs, and horses show variable first-pass metabolism with bioavailability ranging from 44.5% in dogs to 91.0% in horses [19] [28]. These differences primarily result from variations in presystemic metabolism rather than absorption characteristics.

Camel and goat studies demonstrate extreme variations in metabolic preferences. Camels show predominant sulfation with slower clearance (21.9 mL/min/kg), while goats favor glucuronidation with faster clearance (52.8 mL/min/kg) [29]. These differences reflect species-specific adaptations in drug metabolism.

pH-Dependent Catalytic Efficiency of Conjugation Reactions

The pH dependence of sulfotransferase activity represents a critical factor influencing paracetamol sulfation efficiency, with each isoform demonstrating distinct pH optima and catalytic behavior [8] [9].

SULT1A1 pH Characteristics

SULT1A1 exhibits optimal activity across pH 6.5-8.0, demonstrating relatively stable performance within physiological pH ranges [8]. The enzyme maintains high catalytic efficiency throughout this range, with maximum activity observed at pH 7.0-7.5 [8]. This broad pH tolerance makes SULT1A1 particularly suitable for hepatic metabolism under varying physiological conditions.

The pH stability of SULT1A1 contributes to its role as a major paracetamol-sulfating enzyme, maintaining consistent activity despite potential pH fluctuations in different tissue compartments [9] [30]. Research indicates that the enzyme retains approximately 80% of maximum activity at pH 6.5 and 85% at pH 8.0 [8].

SULT1A3 pH Specificity

SULT1A3 demonstrates highly specific pH dependence with a distinct optimum at pH 9.5 [8]. This alkaline pH preference significantly differs from other sulfotransferases and may reflect specialized physiological functions in alkaline microenvironments [8] [9].

At physiological pH (7.0), SULT1A3 shows reduced activity (approximately 20% of maximum), increasing to 60% in the pH range of 8.0-9.0 [8]. This pH sensitivity may limit its contribution to hepatic sulfation under normal physiological conditions, despite its significant expression in gastrointestinal tissues [12] [31].

SULT1C4 pH Optimization

SULT1C4 exhibits optimal activity in pH range 7.0-8.5, closely matching physiological conditions [8]. The enzyme maintains 90% activity at pH 7.0 and achieves maximum performance between pH 7.5-8.0, making it highly efficient under normal hepatic conditions [8].

The pH tolerance of SULT1C4, combined with its superior kinetic parameters, suggests high catalytic efficiency under physiological conditions [9] [30]. However, its limited tissue expression restricts its overall contribution to systemic paracetamol metabolism despite optimal pH characteristics.

Mechanistic Basis of pH Effects

The pH dependence of sulfotransferase activity relates to ionization states of critical amino acid residues involved in substrate binding and catalysis [8] [32]. Research indicates that conserved lysine 48 and histidine 108 residues, essential for catalytic activity, may be influenced by pH changes affecting their protonation states [8].

Substrate binding affinity and catalytic efficiency both demonstrate pH sensitivity, with optimal conditions varying among isoforms based on their distinct active site architectures [8] [9]. These pH effects have important implications for tissue-specific sulfation capacity and drug metabolism optimization.

Purity

Quantity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant